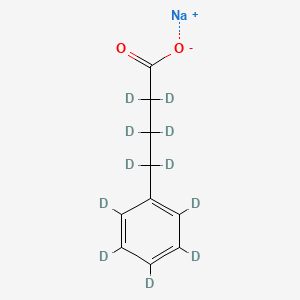

Benzene-d5-butanoic-d6acid,monosodiumsalt

Descripción general

Descripción

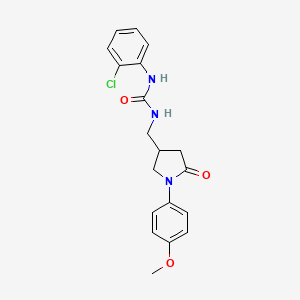

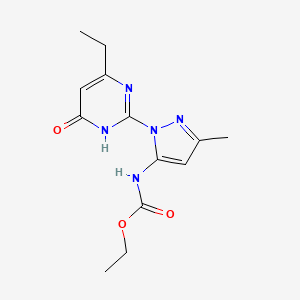

El 4-Fenilbutirato de sodio-d11 es una forma deuterada del 4-fenilbutirato de sodio, que es una chaperona química conocida por su capacidad para rescatar el tráfico de proteínas mal plegadas. Este compuesto se utiliza a menudo como un estándar interno para la cuantificación del 4-fenilbutirato de sodio mediante cromatografía de gases o cromatografía líquida-espectrometría de masas . El 4-Fenilbutirato de sodio-d11 tiene aplicaciones en varios campos, incluida la investigación del cáncer, los estudios del ciclo celular y la investigación de la apoptosis .

Métodos De Preparación

La preparación del 4-fenilbutirato de sodio-d11 implica los siguientes pasos :

Purificación del ácido 4-fenilbutírico: El ácido fenilbutírico de grado industrial se hace reaccionar en disolventes alcohólicos bajo la catálisis de un catalizador. El sistema reaccionado se trata entonces para obtener ácido 4-fenilbutírico purificado.

Preparación del 4-fenilbutirato de sodio: El ácido 4-fenilbutírico purificado se hace reaccionar con un reactivo de sodio para obtener 4-fenilbutirato de sodio. Los alcoholes como el alcohol metílico y el alcohol etílico se utilizan como disolventes de reacción, lo que hace que el método sea respetuoso con el medio ambiente.

Análisis De Reacciones Químicas

El 4-Fenilbutirato de sodio-d11 sufre diversas reacciones químicas, entre ellas :

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno. Los reactivos comunes incluyen agentes oxidantes como el permanganato de potasio.

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno. Los agentes reductores como el hidruro de litio y aluminio se utilizan comúnmente.

Sustitución: Esta reacción implica la sustitución de un átomo o grupo de átomos por otro. Los reactivos comunes incluyen halógenos y nucleófilos.

Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados.

Aplicaciones de la investigación científica

El 4-Fenilbutirato de sodio-d11 tiene una amplia gama de aplicaciones en la investigación científica :

Química: Se utiliza como un estándar interno para la cuantificación del 4-fenilbutirato de sodio mediante cromatografía de gases o cromatografía líquida-espectrometría de masas.

Biología: Actúa como una chaperona química que rescata el tráfico de proteínas mal plegadas.

Medicina: Se utiliza en el tratamiento de los trastornos del ciclo de la urea y ha demostrado potencial en la investigación del cáncer al inducir el arresto del ciclo celular, la diferenciación y la apoptosis de varios tumores.

Industria: Se utiliza en la producción de compuestos de alta pureza para investigación y desarrollo.

Aplicaciones Científicas De Investigación

Sodium 4-Phenylbutyrate-d11 has a wide range of scientific research applications :

Chemistry: Used as an internal standard for the quantification of sodium 4-phenylbutyrate by gas chromatography or liquid chromatography-mass spectrometry.

Biology: Acts as a chemical chaperone that rescues the trafficking of misfolded proteins.

Medicine: Used in the treatment of urea cycle disorders and has shown potential in cancer research by inducing cell cycle arrest, differentiation, and apoptosis of various tumors.

Industry: Utilized in the production of high-purity compounds for research and development.

Mecanismo De Acción

El 4-Fenilbutirato de sodio-d11 ejerce sus efectos a través de varios mecanismos :

Inhibición de la desacetilasa de histonas: Bloquea débilmente la actividad de la desacetilasa de histonas, lo que da lugar al arresto del ciclo celular, la diferenciación y la apoptosis de varios tumores.

Chaperona química: Rescata el tráfico de proteínas mal plegadas, ayudando a que las proteínas se plieguen y funcionen correctamente.

Trastornos del ciclo de la urea: Proporciona una vía alternativa para la excreción del exceso de nitrógeno, lo que ayuda a controlar los trastornos del ciclo de la urea.

Comparación Con Compuestos Similares

El 4-Fenilbutirato de sodio-d11 es único en comparación con otros compuestos similares debido a su forma deuterada, que aumenta su estabilidad y permite una cuantificación precisa en aplicaciones analíticas . Compuestos similares incluyen :

4-Fenilbutirato de sodio: La forma no deuterada, utilizada para aplicaciones similares pero con diferentes propiedades de estabilidad y cuantificación.

Fenilbutirato-d11 de sodio: Otra forma deuterada utilizada en la investigación por sus propiedades de inhibición de la desacetilasa de histonas y de inhibición del estrés del retículo endoplásmico.

Propiedades

IUPAC Name |

sodium;2,2,3,3,4,4-hexadeuterio-4-(2,3,4,5,6-pentadeuteriophenyl)butanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2.Na/c11-10(12)8-4-7-9-5-2-1-3-6-9;/h1-3,5-6H,4,7-8H2,(H,11,12);/q;+1/p-1/i1D,2D,3D,4D2,5D,6D,7D2,8D2; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPZRWNZGLKXFOE-HSYGEVHBSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCC(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)[O-])[2H])[2H].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NaO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[d]thiazol-2-yl)-2-(3-methoxyphenyl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2608082.png)

![N-(3-chloro-4-methylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2608086.png)

![(1E)-1-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}-4,4,5,5,5-pentafluoropent-1-en-3-one](/img/structure/B2608090.png)

![3-bromo-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2608094.png)

![4-(4-Fluorobenzoyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2608099.png)

![1-(3-Chlorobenzyl)-3'-(4-methoxyphenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide](/img/structure/B2608102.png)